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Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate
(ADP), are pivotal signaling molecules that mediate a wide array of physiological and
pathological processes through the activation of purinergic receptors. Among the diverse range
of synthetic nucleotide analogs, 2-Methylthio-ATP (2-MeSATP) has emerged as a critical
pharmacological tool for the investigation of P2Y receptors, a major class of G protein-coupled
receptors (GPCRSs). This technical guide provides a comprehensive overview of 2-MeSATP, its
biochemical properties, receptor selectivity, and its application in key experimental protocols.
The information herein is intended to equip researchers, scientists, and drug development
professionals with the necessary knowledge to effectively utilize 2-MeSATP in the study of
purinergic signaling.

Core Principles of 2-Methylthio-ATP Action

2-MeSATP is a stable analog of ATP that acts as an agonist at several P2Y and P2X purinergic
receptor subtypes.[1] Its resistance to degradation by ectonucleotidases, which rapidly
hydrolyze ATP, makes it a more reliable and potent tool for in vitro and in vivo studies. The
methylthio group at the 2-position of the adenine ring significantly influences its interaction with
purinergic receptors, conferring a distinct selectivity profile compared to the endogenous ligand
ATP.
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Data Presentation: Receptor Selectivity Profile

The utility of 2-MeSATP as a research tool is defined by its affinity (Ki) and potency (EC50) at
various purinergic receptor subtypes. The following tables summarize quantitative data from
multiple studies to provide a comparative overview of the selectivity of 2-MeSATP and its
closely related analog, 2-Methylthio-ADP (2-MeSADP).

Receptor Subtype Ligand Species Ki (nM)
P2Y1 2-MeSATP Human 5700 + 400[2]
P2Y12 2-MeSADP Human

P2Y13 2-MeSADP Human

P2X1 NF 110 Rat 82[3]

P2X3 NF 110 Rat 36[3]

Table 1: Binding Affinities (Ki) of 2-MeSATP and Related Compounds at Purinergic Receptors.
Note: Data for 2-MeSATP Ki values are limited; values for related compounds are provided for
context.
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Receptor Subtype Ligand Species EC50/pEC50
P2Y1 2-MeSATP Human 8 nM[4]

P2Y1 2-MeSADP Human pEC50 = 8.29[5]
P2Y2 2-MeSATP Human Inactive[4]
P2Y6 2-MeSADP Rat pEC50 = 5.75[5]
P2Y11 2-MeSATP Human

P2Y12 2-MeSADP Human 5 nM[5]

P2Y13 2-MeSATP Human 450 nM[6]
P2Y13 2-MeSADP Human 19 nM[5]

P2X1 2-MeSATP Rat 54 nM[3]

P2X3 2-MeSATP Rat 350 nM[3]

Table 2: Potency (EC50/pEC50) of 2-MeSATP and 2-MeSADP at Purinergic Receptors.

Signaling Pathways

2-MeSATP elicits its cellular effects by activating distinct downstream signaling cascades upon
binding to specific P2Y receptors. The primary signaling pathways for the most sensitive P2Y
receptors are detailed below.

P2Y1 Receptor Signaling

The P2Y1 receptor is a Gg/11-coupled receptor.[7] Activation by 2-MeSATP leads to the
stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3
triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG
activates protein kinase C (PKC).[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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